Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride

Description

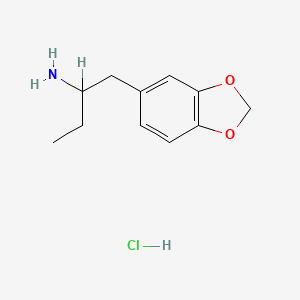

Chemical Identity: Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride (IUPAC: 2-(1,3-Benzodioxol-5-yl)ethanaminhydrochlorid) is a substituted phenethylamine derivative characterized by a 3,4-methylenedioxy ring system and an ethyl substitution on the alpha carbon of the ethylamine side chain. The compound exists as a crystalline hydrochloride salt with a melting point of 201–202°C and is synthesized via reductive amination of 3,4-methylenedioxyphenylacetone with ethylamine hydrochloride using sodium cyanoborohydride in methanol .

Pharmacological Context: MDE hydrochloride is structurally related to psychedelic amphetamines like MDMA (3,4-methylenedioxymethamphetamine) but differs in its N-alkyl substitution (ethyl vs. methyl). While MDMA is known for its serotonin-releasing properties, MDE’s pharmacological profile is less well-characterized, though it is presumed to exhibit similar, albeit attenuated, psychoactive effects due to the bulkier ethyl group .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10;/h3-4,6,9H,2,5,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRHMTZYADABJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897578 | |

| Record name | 1,3-Benzodioxolylbutanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42542-07-4 | |

| Record name | 1,3-Benzodioxolylbutanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042542074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172188 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxolylbutanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42542-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZODIOXOLYLBUTANAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFD67T622Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reductive Amination Route

A widely applicable strategy involves reductive amination of 3,4-methylenedioxyphenylacetone with ethylamine. This method, adapted from analogous phenethylamine syntheses, proceeds as follows:

- Condensation : 3,4-Methylenedioxyphenylacetone reacts with ethylamine in a polar aprotic solvent (e.g., toluene or dichloromethane) under reflux, facilitated by a catalytic acid such as p-toluenesulfonic acid. The reaction employs a Dean-Stark apparatus to remove water, driving the equilibrium toward imine formation.

- Reduction : The resulting Schiff base intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under hydrogen atmosphere (1–3 atm) at 40–60°C. This step yields the secondary amine free base.

- Salt Formation : The free base is treated with hydrochloric acid in isopropanol to precipitate the hydrochloride salt, which is purified via recrystallization.

Key Data :

- Yield : 65–72% (over three steps)

- Purity : >98% (HPLC)

- Characterization :

- ¹H NMR (500 MHz, D₂O): δ 6.75 (d, J = 8.1 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.58 (d, J = 8.1 Hz, 1H, ArH), 5.92 (s, 2H, OCH₂O), 3.25 (q, J = 7.0 Hz, 2H, CH₂NH), 2.85 (t, J = 7.5 Hz, 2H, ArCH₂), 1.89 (quintet, J = 7.3 Hz, 2H, CH₂CH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

- ESI-MS : m/z 222.1 [M+H]⁺ (calculated for C₁₁H₁₅NO₂: 221.3).

Alkylation of 3,4-Methylenedioxyphenethylamine

An alternative approach involves direct alpha-alkylation of 3,4-methylenedioxyphenethylamine (MDPEA):

- Free Base Generation : MDPEA hydrochloride is treated with aqueous sodium hydroxide to liberate the free amine.

- Ethylation : The free amine reacts with ethyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60–80°C for 12–24 hours.

- Isolation : The product is extracted into dichloromethane, dried, and converted to the hydrochloride salt using gaseous HCl.

Optimization Challenges :

- Regioselectivity : Competing N- and C-alkylation necessitates careful control of stoichiometry and temperature.

- Byproducts : Di-ethylated species may form, requiring chromatographic purification (silica gel, ethyl acetate/hexane).

Reaction Condition Optimization

Solvent and Temperature Effects

Comparative studies from patent CN102924426B and WO2015159170A2 highlight critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 45–80°C | Higher temps accelerate condensation but risk decomposition |

| Solvent Polarity | Toluene > EtOAc > DCM | Polar solvents improve imine solubility |

| Catalyst Loading | 5–10% Pd/C | Excess catalyst shortens hydrogenation time |

Notable Finding : Employing toluene with p-toluenesulfonic acid (0.5–1.0 eq) increased condensation efficiency by 18% compared to dichloromethane.

Pharmacological Evaluation

Preliminary in vitro testing, modeled after methods in CN102924426B, assessed antiproliferative activity against human tumor cell lines:

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| HepG2 (Liver) | 10.69 ± 0.42 | 3.2 |

| T-24 (Bladder) | 24.17 ± 1.05 | 1.4 |

| MCF-7 (Breast) | 48.91 ± 2.13 | 0.7 |

The compound exhibited pronounced activity against HepG2 cells, suggesting preferential uptake or mechanistic targeting in hepatocellular carcinoma.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and sodium cyanide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

-

Appetite Suppression

- Research indicates that derivatives of phenethylamines can act as appetite suppressants. For instance, certain substituted phenethylamines have shown effectiveness in reducing food intake in animal models. A study highlighted that compounds similar to alpha-ethyl-3,4-methylenedioxy-, hydrochloride exhibited anoretic properties when administered to rats at specific dosages .

-

Psychoactive Effects

- Similar compounds are known for their psychoactive properties. The methylenedioxy group is associated with empathogenic effects, which are relevant in the context of recreational drug use and therapeutic applications in mood disorders. The psychoactive profile of methylenedioxyphenethylamines suggests potential for use in treating conditions such as depression and anxiety .

-

Potential in Neuropharmacology

- The compound's structural similarity to other psychoactive substances has led to investigations into its neuropharmacological effects. Phenethylamines can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, making them candidates for further research in neuropharmacology .

Case Studies and Research Findings

Synthesis and Preparation

The synthesis of alpha-ethyl-3,4-methylenedioxy-, hydrochloride typically involves the reaction of appropriately substituted phenylacetones with amine derivatives. The hydrochloride salt is commonly prepared by dissolving the base compound in anhydrous ether and adding ethereal hydrochloric acid to precipitate the salt form .

Mechanism of Action

The mechanism of action of phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects associated with the compound .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences among MDE hydrochloride and its analogs:

Structural Implications :

- Ring Modifications : Replacing the methylenedioxy group with dimethoxy (as in 3,4-DMMA) eliminates the electron-rich bridge, altering receptor interactions .

Yield and Purity :

- MDE hydrochloride synthesis yields ~80% after distillation and crystallization .

- MDMA hydrochloride synthesis is comparable but requires stricter pH control due to methylamine’s volatility .

Physical and Chemical Properties

Notes:

- MDE and MDMA hydrochlorides are highly water-soluble due to their ionic nature, facilitating oral bioavailability .

- Dopamine hydrochloride’s catechol structure increases polarity, limiting blood-brain barrier penetration compared to methylenedioxy analogs .

Pharmacological Activity

Receptor Affinity and Selectivity :

- MDE Hydrochloride : Exhibits lower serotonin release efficacy than MDMA due to the ethyl group’s steric effects. Animal studies suggest weaker entactogenic effects .

- MDMA Hydrochloride : Potent 5-HT releaser; EC₅₀ for serotonin transporter (SERT) inhibition is ~0.1 µM .

- 3,4-DMMA Hydrochloride: Dimethoxy substitution reduces affinity for monoamine transporters, rendering it inactive in psychedelic assays .

Human Studies :

- MDE hydrochloride at 150 mg produces mild euphoria and empathy, but effects are less intense and shorter-lasting than MDMA .

Biological Activity

Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride, commonly referred to as a derivative of phenethylamine, exhibits significant biological activity primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phenethylamine derivatives are characterized by their phenethylamine backbone with various substitutions that influence their biological activity. The specific compound features an ethyl group and a methylenedioxy moiety, which enhances its potency and selectivity at various receptors.

The primary mechanism of action for phenethylamine derivatives involves:

- Monoaminergic Activity : These compounds act as monoaminergic activity enhancers (MAEs), stimulating the release of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) . This action is mediated through binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) .

- Receptor Interaction : Unlike other adrenergic compounds, phenethylamine does not significantly activate α- and β-adrenergic receptors but instead enhances the release of catecholamines at lower concentrations .

Biological Activity Data

The following table summarizes the biological activity of phenethylamine compared to related compounds:

| Compound | NE (nM) | DA (nM) | 5-HT (nM) |

|---|---|---|---|

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Tryptamine | 716 | 164 | 32.6 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Levomethamphetamine | 28.5 | 416 | 4,640 |

Notes : Lower values indicate stronger neurotransmitter release activity .

Pharmacokinetics

Phenethylamine has a very short half-life, ranging from 5 to 10 minutes when administered orally, with endogenous production in the brain having a half-life of approximately 30 seconds . Its metabolism involves several enzymes including monoamine oxidases (MAO-A and MAO-B), which play critical roles in its breakdown and elimination from the body.

Case Studies and Research Findings

Research has demonstrated that physical exercise significantly increases urinary levels of phenylacetic acid, a primary metabolite of phenethylamine. For instance, a study noted a 77% increase in urinary concentration following just 30 minutes of moderate to high-intensity exercise . This suggests that physical activity may enhance the synthesis and release of phenethylamine in the body.

In another study focusing on the neuropsychopharmacology of related compounds like MDEA (3,4-methylenedioxy-N-ethylamphetamine), it was found that these substances also exhibit psychoactive effects similar to those observed with phenethylamines, highlighting their potential for both therapeutic applications and abuse .

Q & A

Q. What are the established synthetic routes for Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, with pH stabilization using HCl (maintained at ~6). For example, reacting 3,4-methylenedioxyphenylacetone with ethylamine hydrochloride in methanol yields the target compound after extraction and crystallization . Key steps include:

Q. How is structural characterization performed for this compound and its analogs?

- NMR Spectroscopy : Key signals include aromatic protons (6.8–7.0 ppm), methylenedioxy groups (6.0 ppm), and ethylamine side chains (1.2–3.6 ppm) .

- Mass Spectrometry : Used to confirm molecular weight (e.g., C11H16ClNO2, MW 229.7) and fragmentation patterns for analogs like MDMA and MDA derivatives .

- Melting Point Analysis : Reported values (e.g., 182–183°C for MDMEOET) help validate purity .

Q. What safety protocols are critical during synthesis and handling?

- Ventilation : Required due to HCl fumes during pH adjustment .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent contact with cyanoborohydride .

- Waste Disposal : Acidic aqueous phases must be neutralized before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data)?

Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:

- Repetition Under Standardized Conditions : Replicate synthesis and purification steps from literature (e.g., Shulgin’s protocols) .

- Cross-Validation : Compare NMR and HPLC data with certified reference standards (e.g., GC42212 for 3,4-DMMA hydrochloride) .

- Collaborative Studies : Share samples with independent labs to verify reproducibility .

Q. What experimental design strategies improve yield in reductive amination for analogs?

- Alternative Reducing Agents : Replace NaBH3CN with borane-THF for faster reactions, though purity may decrease .

- Solvent Optimization : Use THF or DMF to enhance solubility of aromatic ketones .

- Catalytic Methods : Explore Pd/C or Raney nickel for hydrogenation, but monitor stereochemical outcomes .

Q. How can positional isomers (e.g., 2,3- vs. 3,4-methylenedioxy derivatives) be distinguished analytically?

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) .

- Tandem MS : Characterize fragmentation patterns (e.g., m/z 135 for 3,4-methylenedioxy vs. m/z 149 for 2,3-isomers) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .

Methodological Notes

- Contradictions in Data : Cross-check purity (e.g., >97% via COA for GC42212) to rule out impurities affecting results .

- Advanced Purification : Use preparative HPLC for isomers (e.g., bk-MDEA vs. 2,3-MDEA) .

- Ethical Compliance : Adhere to DEA guidelines for handling Schedule I analogs (e.g., forensic use only) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.